1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene
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Overview
Description
1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C₇H₃BrCl₂F₂O and a molecular weight of 291.905 g/mol . This compound is primarily used in research and development within various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene involves several steps, typically starting with the bromination and chlorination of benzene derivatives. One common method includes the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, followed by further chemical transformations . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogens.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions: Reagents such as sodium carbonate (Na₂CO₃) and solvents like dioxane and ethanol are often used in these reactions.
Major Products: The reactions typically yield substituted benzene derivatives, which can be further utilized in organic synthesis and industrial applications.
Scientific Research Applications
1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals, contributing to the creation of new drugs and pesticides.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of halogens and the difluoromethoxy group allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can lead to the formation of new compounds with distinct properties and applications .
Comparison with Similar Compounds
1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene can be compared with similar compounds such as:
1-Bromo-4-(difluoromethoxy)benzene: This compound has a similar structure but lacks the additional chlorine atoms, affecting its reactivity and applications.
1-Bromo-4-chloro-2-(difluoromethoxy)benzene: Another closely related compound with slight structural differences, leading to variations in its chemical behavior and uses.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene:
The uniqueness of this compound lies in its specific combination of halogens and the difluoromethoxy group, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-bromo-2,5-dichloro-4-(difluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2F2O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBRTCZXXKQGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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